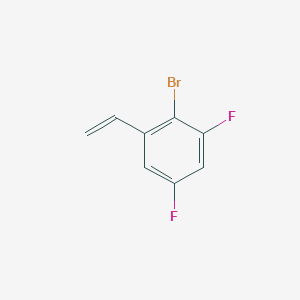

2-Bromo-3,5-difluorostyrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrF2 |

|---|---|

Molecular Weight |

219.03 g/mol |

IUPAC Name |

2-bromo-1-ethenyl-3,5-difluorobenzene |

InChI |

InChI=1S/C8H5BrF2/c1-2-5-3-6(10)4-7(11)8(5)9/h2-4H,1H2 |

InChI Key |

UTOWWCBFXPKPDA-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C(=CC(=C1)F)F)Br |

Origin of Product |

United States |

Significance of Halogenated Arylalkenes in Modern Chemical Transformations

Halogenated organic compounds are crucial in the synthesis of complex molecules, serving as versatile intermediates for a wide range of chemical transformations. numberanalytics.com The introduction of halogen atoms like fluorine, chlorine, bromine, and iodine into an organic molecule can significantly alter its physical, chemical, and biological properties. numberanalytics.com This makes them invaluable in fields such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.comrsc.org Halogenation reactions, which introduce these atoms, are fundamental to organic synthesis, enabling the creation of a vast array of functional groups and intermediates. numberanalytics.com

Arylalkenes, and specifically halogenated arylalkenes, are particularly important building blocks. The vinyl group is susceptible to a variety of addition reactions, while the halogenated aromatic ring can participate in numerous cross-coupling reactions, substitutions, and metallations. This dual reactivity allows for the sequential and regioselective introduction of different functionalities, providing a powerful strategy for the construction of complex molecular architectures. The presence of halogens enhances the reactivity of the molecule, making it a valuable precursor for further synthetic modifications. numberanalytics.com

Alkene dihalogenation is a foundational reaction in organic synthesis, transforming a common functional group into more valuable building blocks. researchgate.net While homodihalogenation is widely used, hetero-dihalogenation, particularly fluorohalogenation, produces more complex, desymmetrized products with two distinct sites for further regioselective functionalization. researchgate.net

Strategic Importance of Fluorine and Bromine in Directing Reactivity and Selectivity

The presence of both fluorine and bromine atoms on the styrene (B11656) scaffold of 2-bromo-3,5-difluorostyrene provides a unique combination of electronic and steric effects that are of great strategic importance in directing chemical reactions.

Fluorine's Influence: Fluorine is the most electronegative element, and its presence on an aromatic ring has a strong electron-withdrawing inductive effect. libretexts.org This generally deactivates the ring towards electrophilic aromatic substitution. However, fluorine can also act as a weak π-donor through its lone pairs, which can stabilize the intermediate carbocation formed during ortho- and para-substitution. libretexts.orgmasterorganicchemistry.com This directing effect, although weakened by the strong inductive withdrawal, is still significant. libretexts.org The high dissociation energy of the carbon-fluorine bond also imparts thermal stability and chemical inertness to the molecule. rsc.org

The reactivity of halogens decreases down the group in the periodic table (Fluorine > Chlorine > Bromine > Iodine). vaia.com Fluorine is highly reactive and forms very stable bonds, while iodine is less reactive to add but the resulting bond is easily broken. mt.com This trend is influenced by the decreasing electronegativity and increasing atomic size down the group. vaia.com

The combination of a "hard" fluorine atom and a "soft" bromine atom on the same aromatic ring allows for selective and sequential functionalization. The more labile C-Br bond can be selectively reacted while leaving the robust C-F bonds intact, a strategy often employed in the synthesis of complex, highly functionalized molecules.

Properties of this compound

| Property | Value |

| Molecular Formula | C8H5BrF2 |

| Molecular Weight | 219.03 g/mol |

| CAS Number | 1935625-45-8 |

| SMILES | C=CC1=CC(F)=CC(F)=C1Br |

Overview of Synthetic Challenges and Opportunities in Fluorinated Styrene Chemistry

Carbon-Carbon Bond Forming Reactions

The creation of the styrenic vinyl group attached to the fluorinated benzene (B151609) ring is most effectively achieved through cross-coupling chemistry. These reactions form the cornerstone of synthetic approaches to this class of compounds.

Palladium catalysis is a central tool for forging carbon-carbon bonds. Among the various techniques, the Suzuki-Miyaura coupling and the Mizoroki-Heck reaction are particularly prominent in the synthesis of fluorinated styrenes. wikipedia.org These reactions are valued for their reliability and broad applicability. mdpi.com

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a premier method for synthesizing styrenes, including those with fluorine substituents. wikipedia.org The reaction's success is due to the mild conditions, the commercial availability of many boronic acids, and the low toxicity of the boron-containing byproducts. acs.org

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling Variants for Aryl- and Vinyl-Substituted Fluoroalkenes

Optimization of Catalytic Systems and Ligand Architectures for Selective Coupling

The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of catalyst, ligand, base, and solvent. nih.govrsc.org For the synthesis of fluorinated styrenes, which can be challenging substrates, careful optimization is critical. Research has focused on developing robust catalytic systems that can accommodate the unique electronic properties of fluorinated aromatics and vinyl boron reagents.

Key parameters for optimization include the palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)), the ligand architecture (e.g., phosphine-based ligands like PPh₃, SPhos), and the base (e.g., Cs₂CO₃, K₂CO₃). researchgate.netnih.gov Automated systems have even been employed to rapidly screen combinations of these variables to find the optimal conditions for a specific coupling, maximizing yield and turnover number. nih.gov

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for Styrene Synthesis

| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Yield (%) |

| PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 65 | 72 |

| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane | 100 | 85 |

| Pd₂(dba)₃ (10) | SPhos (20) | Cs₂CO₃ (1.7) | Dioxane/H₂O (10:1) | 100 | 84 |

| Pd(OAc)₂ (0.5) | 1-(a-aminobenzyl)-2-naphthol (6 mequiv.) | K₂CO₃ (4) | DMA | 140 | 41-89 |

This table presents a compilation of optimized conditions from various studies for Suzuki-Miyaura and related couplings to form styrenic systems. The data is illustrative of typical optimization parameters. researchgate.netnih.govrsc.org

Mechanistic Insights into Boron Activation and Transmetalation Processes

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. mdpi.comborates.today The transmetalation step, where the organic group is transferred from boron to the palladium center, is a critical and complex phase. mdpi.com

Two primary mechanisms have been proposed for the activation of the organoboron reagent by the base: rsc.org

The Boronate Pathway: The base coordinates to the boron atom of the organoboron compound (e.g., boronic acid), forming a more nucleophilic tetracoordinate boronate species. This activated boronate then readily transfers its organic group to the palladium complex. rsc.org

The Oxo-Palladium Pathway: The base reacts with the palladium-halide complex to form a more reactive palladium-hydroxide or -alkoxide species. This species then facilitates the transmetalation from the neutral organoboron compound. rsc.org

Recent studies, including kinetic and computational investigations, suggest that for many systems, especially those using boronic esters, transmetalation can occur directly without prior hydrolysis. acs.org The efficiency of this step is influenced by the electron density of the oxygen atoms on the boronic ester and the ability to form an open coordination site on the palladium atom. acs.org The strong fluorophilicity of boron has also been noted as a factor in facilitating efficient, base-free transmetalation in certain systems. rsc.org

Application of Organotrifluoroborates and Difluorovinyl Pinacolborane Reagents

To overcome some limitations of boronic acids, such as potential dehydration to form boroxines, more stable and versatile boron reagents have been developed. bohrium.comacs.org Potassium organotrifluoroborates and 2,2-difluorovinyl pinacolborane are notable examples used in the synthesis of fluorinated styrenes. researchgate.netbohrium.comdntb.gov.ua

Potassium organotrifluoroborates are crystalline, air- and moisture-stable solids that serve as excellent surrogates for boronic acids. nih.govacs.org They are readily prepared and can participate in Suzuki-Miyaura couplings with a wide range of aryl halides and triflates, tolerating various functional groups. bohrium.comacs.org

A novel and highly effective reagent for introducing the gem-difluorovinyl group is 2,2-difluorovinyl pinacolborane (CF₂=CHBPin). researchgate.netdntb.gov.ua This stable, easy-to-handle liquid can be prepared on a large scale and couples efficiently with aryl and heteroaryl bromides under Pd(dppf)Cl₂ catalysis. researchgate.netresearchgate.net This provides a direct and versatile route to gem-difluorostyrenes, which are important isosteres for carbonyl groups in medicinal chemistry. nih.govchemrxiv.org

Table 2: Application of Fluorinated Boron Reagents in Styrene Synthesis

| Boron Reagent | Coupling Partner | Product | Yield (%) |

| Potassium vinyltrifluoroborate | 4-Iodoanisole | 4-Methoxystyrene | 72 |

| Potassium vinyltrifluoroborate | 4-Bromoacetophenone | 4-Acetylstyrene | 83 |

| 2,2-Difluorovinyl pinacolborane | 4-Bromoanisole | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 91 |

| 2,2-Difluorovinyl pinacolborane | 1-Bromo-4-nitrobenzene | 1-(2,2-Difluorovinyl)-4-nitrobenzene | 88 |

| 2,2-Difluorovinyl pinacolborane | 1-Bromo-3,5-dimethylbenzene | 1-(2,2-Difluorovinyl)-3,5-dimethylbenzene | 94 |

This table showcases the utility of potassium vinyltrifluoroborate and 2,2-difluorovinyl pinacolborane in synthesizing substituted styrenes via Suzuki-Miyaura coupling. Data is compiled from representative literature. researchgate.netnih.gov

The Mizoroki-Heck reaction provides an alternative and powerful strategy for the synthesis of styrenes by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. rsc.orgmdpi-res.com This reaction is particularly useful for synthesizing fluorinated styrenes, as it allows for the direct arylation of a fluorine-containing alkene or the reaction of a fluorinated aryl halide with ethylene. mdpi.comdntb.gov.ua

The reaction typically involves the coupling of an aryl or vinyl halide with an alkene. mdpi-res.com For instance, fluorinated stilbene (B7821643) derivatives have been synthesized in moderate to good yields via a one-pot Wittig-Heck reaction, where the necessary olefin is generated in situ and immediately coupled with a fluorinated aryl halide. rsc.orgdaneshyari.com This approach demonstrates the versatility of the Mizoroki-Heck reaction in constructing complex fluorinated molecules. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. rsc.org

Mizoroki-Heck Reaction in the Synthesis of Fluorinated Styrenes

Regioselective and Stereoselective Alkenylation of Aryl Halides

The Heck-Mizoroki reaction stands as a cornerstone for the alkenylation of aryl halides, offering a direct route to substituted styrenes. rsc.orgmdpi.com This palladium-catalyzed reaction facilitates the coupling of an aryl or vinyl halide with an alkene in the presence of a base. mdpi.com The regioselectivity of this reaction is a critical aspect, with arylation typically occurring at the less substituted carbon of the double bond in unsymmetrically substituted olefins, a preference often attributed to steric factors. mdpi.com

For instance, the reaction of aryl bromides with styrene derivatives under Heck conditions generally yields the trans isomer with high selectivity. nih.gov The synthesis of fluorinated styrenes can be achieved by reacting fluorinated aryl bromides with a suitable alkene. For example, the reaction of 1-bromo-3,4-difluorobenzene with acrylic acid esters via a palladium-catalyzed Heck reaction under Jeffrey conditions, which utilize a phase-transfer catalyst, produces the corresponding fluorinated cinnamic acid ester. google.com Similarly, oxidative alkenylation of 3,4-difluoroacetanilide with butyl acrylate, catalyzed by a palladium complex, demonstrates regioselectivity, with the primary product being the 6-alkenylated derivative. fluorine1.ru

Influence of Reaction Parameters on Product Distribution and E/Z Stereochemistry

The outcome of the Heck reaction, including product distribution and the E/Z stereochemistry of the resulting alkene, is highly dependent on various reaction parameters. These include the choice of catalyst, ligands, base, solvent, and temperature.

Catalyst and Ligands: The catalytic system, typically composed of a palladium source like Pd(OAc)₂ and a ligand, plays a pivotal role. rsc.orgscielo.br Phosphine (B1218219) ligands are commonly employed to enhance the reactivity and selectivity of the Heck reaction, particularly with less reactive aryl bromides. rsc.orgrsc.org For example, a catalytic system of Pd(OAc)₂ and P(o-tol)₃ has been found effective for the Heck reaction of aryl bromides with diarylethylenes. scielo.br The use of N-heterocyclic carbene (NHC) ligands has also gained prominence due to the high thermal stability of the resulting palladium complexes, which is beneficial for Heck reactions that often require elevated temperatures. nih.gov

Base and Solvent: The choice of base and solvent is also crucial. While organic bases like triethylamine (B128534) (Et₃N) or inorganic bases such as sodium acetate (B1210297) (NaOAc) are traditionally used, stronger bases like potassium carbonate (K₂CO₃) have shown to provide better yields and selectivities in certain systems. scielo.br The reaction medium can also influence the outcome. For instance, Heck coupling reactions have been successfully carried out in aqueous media, offering a more environmentally benign approach. rsc.orgnih.gov

Temperature and Reaction Time: Temperature is a key parameter, with many Heck reactions requiring elevated temperatures to proceed efficiently. nih.gov For sterically demanding couplings, such as the reaction of trans-stilbene (B89595) with aryl bromides, higher temperatures (e.g., 130 °C) and longer reaction times may be necessary to achieve good yields. scielo.br

The following table summarizes the effect of various parameters on the Heck reaction of aryl bromides with styrene, as reported in a study utilizing tetrahydropyrimidinium salts as carbene ligand precursors. researchgate.net

Table 1: Heck coupling reaction of aryl bromides with styrene using different tetrahydropyrimidinium salt ligand precursors (LHX). The reactions were carried out with 1% mol Pd(OAc)₂, 2% mol LHX, and 2 equiv K₂CO₃ in DMF/H₂O (1:1) at 80 °C. The data indicates that the electronic properties of the ligand influence the reaction yield, with ligands 1b and 1d providing nearly quantitative yields. researchgate.net

Advancements in Catalytic Systems for Enhanced Efficiency

Continuous research efforts are directed towards developing more efficient and robust catalytic systems for the Heck reaction. A significant advancement has been the development of catalyst systems that are active under milder conditions and are tolerant to a wider range of functional groups. nih.gov

One area of progress is the use of N-heterocyclic carbene (NHC) ligands. Palladium-NHC complexes have demonstrated high catalytic activity for the Heck coupling of aryl bromides, often under milder conditions than traditional phosphine-based systems. nih.gov For example, an efficient and stereoselective Heck reaction has been reported using 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salts as NHC precursors with Pd(OAc)₂, allowing the reaction to proceed in an aqueous medium under an air atmosphere. nih.gov

Another approach involves the use of ligand-free catalytic systems or catalysts based on less expensive metals. For instance, a novel and efficient ligand-free CuI/TBAB (tetrabutylammonium bromide) catalytic system has been developed for the Heck reaction in water, which does not require an inert atmosphere. rsc.org This system has been shown to be effective for both aryl iodides and bromides bearing electron-donating or electron-withdrawing groups. rsc.org

The development of catalysts for unreactive aryl halides, such as chloro- and bromoarenes, has also been a focus. A catalyst system comprising [Pd(CH₃CN)₂Cl₂] and Ph₄PCl, in the presence of N,N-dimethylglycine as an additive, has been shown to be exceptionally efficient for the Heck reaction of these challenging substrates. nih.gov

Other Transition Metal-Mediated Coupling Reactions (e.g., Negishi, Stille related to similar compounds)

Besides the Heck reaction, other transition metal-mediated cross-coupling reactions, such as the Negishi and Stille couplings, are valuable tools for the synthesis of fluorinated styrenes and related compounds.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. rsc.org This reaction is particularly useful for the synthesis of β,β-difluorostyrenes. A thermally stable 2,2-difluorovinyl zinc–TMEDA complex can be coupled with various aryl halides, including those with fluorine substituents, to produce β,β-difluorostyrenes in high yields. tsukuba.ac.jp This method exhibits excellent chemoselectivity, tolerating other halogen substituents on the aromatic ring. tsukuba.ac.jp

The Stille coupling utilizes an organotin reagent and an organic halide, catalyzed by palladium. organic-chemistry.org This reaction has been employed in the synthesis of various styrenes. researchgate.net The efficiency of the Stille coupling can be significantly enhanced by the synergistic effect of copper(I) salts and fluoride (B91410) ions. organic-chemistry.org For instance, the combination of a palladium catalyst, CuI, and CsF in DMF has been shown to be highly effective for the coupling of aryl bromides. organic-chemistry.org This synergistic approach broadens the scope of the Stille reaction, making it more versatile for the synthesis of complex molecules, including those with fluorine substituents. organic-chemistry.org

Olefination Protocols for gem-Difluoroalkene Formation

The formation of a gem-difluoroalkene moiety is a key transformation in the synthesis of many fluorinated compounds. Several olefination protocols, including Wittig-type reactions and the Julia-Kocienski olefination, are employed for this purpose. beilstein-journals.orgnih.gov

Wittig-type and Horner-Wadsworth-Emmons (HWE) Approaches Utilizing Fluorinated Phosphorus Ylides

The Wittig reaction is a widely used method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides. For the synthesis of gem-difluoroalkenes, fluorinated phosphorus ylides are utilized. nih.govcas.cn These ylides can be generated in situ from various precursors. For example, the reaction of triphenylphosphine (B44618) (PPh₃) with reagents like sodium chlorodifluoroacetate (ClCF₂CO₂Na) or dibromodifluoromethane (B1204443) (CF₂Br₂) generates a difluoromethylene phosphorus ylide, which can then react with aldehydes and ketones to form the desired gem-difluoroalkene. cas.cncas.cn

The combination of (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF₂Cl) and PPh₃ is another effective system for the deoxygenative gem-difluoroolefination of a variety of aromatic aldehydes, including those with bromo substituents, in moderate to good yields. beilstein-journals.orgnih.gov

The Horner-Wadsworth-Emmons (HWE) reaction , which employs phosphonate (B1237965) carbanions, is often considered more general than the classical Wittig reaction for the synthesis of gem-difluoroalkenes, particularly with less reactive ketones. cas.cn

The following table provides examples of the gem-difluoroolefination of various aldehydes using the TMSCF₂Cl/PPh₃ system. beilstein-journals.org

Table 2: gem-Difluoroolefination of aromatic aldehydes using TMSCF₂Cl and PPh₃. The reaction demonstrates good functional group tolerance, including the bromo group, which is valuable for subsequent cross-coupling reactions. beilstein-journals.org

Julia-Kocienski and Related Methodologies for Defluorinative Olefination

The Julia-Kocienski olefination is a powerful method for the formation of carbon-carbon double bonds from carbonyl compounds and heteroaryl sulfones. nih.gov This reaction has been adapted for the synthesis of fluorinated alkenes, including gem-difluoroalkenes. cas.cnnih.gov The use of difluoromethyl 2-pyridyl sulfone has emerged as a particularly effective reagent for the direct gem-difluoroolefination of both aldehydes and ketones. cas.cn This reagent is a stable, crystalline solid that reacts with a variety of carbonyl compounds in the presence of a base to afford the corresponding gem-difluoroalkenes in good to excellent yields. acs.org

A notable feature of the Julia-Kocienski olefination is its applicability to a wide range of substrates, including those that are challenging for traditional Wittig-type reactions. cas.cn Furthermore, advancements in this methodology have led to the development of defluorinative olefination reactions. For example, a novel defluorinative olefination of diaryl ketones has been achieved using fluorinated 2-pyridyl sulfoxides, providing monofluorinated olefination products. cas.cn

The reaction of difluoromethyl 2-pyridyl sulfone with various carbonyl compounds demonstrates broad substrate scope and functional group tolerance.

Table of Compounds

Nucleophilic Substitution Pathways

The introduction of the vinyl group onto a polyhalogenated benzene ring to form styrenic systems can be approached through various synthetic methodologies. Nucleophilic substitution pathways, in particular, offer robust methods for constructing the core aromatic structure.

SNAr Applications for Fluorinated Aromatic Rings

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of synthetic chemistry for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. nih.gov In the context of fluorinated aromatics, the fluorine atoms themselves play a crucial activating role. Despite the immense strength of the carbon-fluorine (C-F) bond, the high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect (-I effect), which polarizes the aromatic ring and makes it susceptible to attack by nucleophiles. core.ac.ukmasterorganicchemistry.com This activation is often more significant than the deactivating resonance effect (+M effect) of the fluorine lone pairs. core.ac.uk

The SNAr mechanism typically proceeds through a two-step addition-elimination process involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govcore.ac.uk The presence of fluorine atoms ortho or para to the leaving group effectively stabilizes this negatively charged intermediate, lowering the activation energy for its formation, which is generally the rate-determining step. masterorganicchemistry.com Consequently, even though C-F bonds are poor leaving groups compared to heavier halogens in other contexts, SNAr reactions on polyfluorinated arenes are common. masterorganicchemistry.com For instance, in the synthesis of precursors for fluorinated styrenes, a fluorine atom on a highly activated ring, such as pentafluoronitrobenzene, can be displaced by a nucleophile like sodium azide (B81097) with high efficiency. ruc.dk This principle allows for the strategic replacement of fluorine with other functionalities to build complex molecular scaffolds. lboro.ac.uk While direct SNAr to form a styrenic precursor is less common than cross-coupling methods, the principles of SNAr are fundamental in synthesizing the substituted polyfluoro-halogenated benzene starting materials required for subsequent transformations.

Generation and Reaction of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums) via Halogen-Metal Exchange

A powerful method for preparing styrenes involves the reaction of an organometallic reagent with a suitable electrophile. For polyhalogenated systems like the precursors to this compound, organometallic intermediates are typically generated via halogen-metal exchange. This process exploits the differential reactivity of carbon-halogen bonds. The carbon-bromine (C-Br) bond is weaker and more polarized than the C-F bond, allowing for selective metal insertion or exchange.

Grignard reagents (RMgX) are commonly prepared by reacting an organohalide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukwikipedia.org The reaction requires an activation of the magnesium surface, often with agents like iodine or 1,2-dibromoethane, to break through the passivating magnesium oxide layer. wikipedia.orgmnstate.edu For a substrate like 1,3-dibromo-2,4-difluorobenzene, the reaction with magnesium would preferentially occur at one of the C-Br bonds, yielding a bromodifluorophenylmagnesium bromide intermediate while leaving the C-F bonds intact.

Similarly, organolithium reagents can be formed through halogen-metal exchange by treating the aryl bromide with an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. Once formed, these highly nucleophilic organometallic intermediates can be reacted with a vinyl-containing electrophile to introduce the styrene moiety.

| Parameter | Condition | Rationale/Notes |

|---|---|---|

| Starting Material | Organobromide (e.g., 1,3-Dibromo-2,4-difluorobenzene) | C-Br bond is more reactive than C-F for metal insertion. wikipedia.org |

| Metal | Magnesium turnings or ribbon | Standard for Grignard reagent synthesis. sigmaaldrich.com |

| Solvent | Anhydrous Diethyl Ether or THF | Ethers are required to solvate and stabilize the organomagnesium compound. Must be scrupulously dry to prevent protonolysis of the reagent. chemguide.co.ukwikipedia.org |

| Activation | Iodine crystal, 1,2-dibromoethane | Removes the passivating MgO layer from the magnesium surface to initiate the reaction. wikipedia.org |

| Temperature | Gentle warming (e.g., 35-40°C water bath) | To initiate the reaction, followed by control of the exotherm. chemguide.co.uk |

Chemoselective Functionalization and Derivatization

The presence of both bromine and fluorine atoms on the styrene core offers distinct opportunities for selective chemical modification. The significant differences in the reactivity of the C-Br and C-F bonds allow for a stepwise and controlled functionalization of the molecule.

Selective Transformation of Carbon-Bromine Bonds

In polyhalogenated aromatic systems, the hierarchy of reactivity for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is typically C-I > C-Br >> C-Cl > C-F. lookchem.com This predictable reactivity allows for the highly chemoselective functionalization of the C-Br bond in this compound, leaving the two C-F bonds untouched.

The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is widely used for this purpose. wikipedia.org Reacting this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base selectively yields a 2-aryl-3,5-difluorostyrene derivative. researchgate.netnih.gov Similarly, the Mizoroki-Heck reaction can be employed to couple the C-Br bond with an alkene, providing access to substituted stilbenes and other conjugated systems. dicp.ac.cnmdpi.comacs.org The mild conditions and high functional group tolerance of these palladium-catalyzed reactions make them ideal for the late-stage diversification of the this compound scaffold.

| Substrate | Coupling Partner | Catalyst System | Product | Selectivity |

|---|---|---|---|---|

| 1,4-Dibromo-2-fluorobenzene | Arylboronic Acid | Pd(OAc)₂, K₂CO₃ | 4-Bromo-2-fluoro-1,1'-biphenyl | Selective reaction at C4-Br, ortho to fluorine. researchgate.net |

| 1,2-Dibromo-3,5-difluorobenzene | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Bromo-3,5-difluoro-1,1'-biphenyl | Selective reaction at C1-Br, less sterically hindered position. researchgate.net |

| 2,4-Dibromobenzoic acid | p-Tolylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 4-Bromo-3',5'-difluoro-[1,1'-biphenyl]-2-carboxylic acid | Carboxylate-directed ortho-selective coupling. nih.gov |

Strategies for Carbon-Fluorine Bond Functionalization (Defluorinative Coupling)

Activating the inert C-F bond for cross-coupling reactions is a significant challenge in organic synthesis due to its high bond dissociation energy. rsc.orgresearchgate.net However, recent advances have led to the development of "defluorinative coupling" strategies. These methods often rely on transition-metal catalysis, where the metal center can undergo oxidative addition into a C-F bond, a process that is typically more difficult than with other carbon-halogen bonds. researchgate.netcas.cn

Nickel- and palladium-based catalysts are commonly employed for these transformations. researchgate.netcas.cn For example, the Suzuki-type coupling of difluorostyrenes with boronic acids has been achieved using a nickel catalyst, proceeding through the proposed oxidative addition of the catalyst into an alkene C-F bond. cas.cn Another mechanistic pathway involves the formation of a metalacyclopentene intermediate followed by β-fluoride elimination. cas.cnbeilstein-journals.org Photocatalysis has also emerged as a mild and powerful tool for C-F bond activation, enabling reactions like defluorinative ketyl-olefin coupling under visible light irradiation. rsc.org These strategies allow for the transformation of readily available polyfluorinated compounds into more complex molecules by using the C-F bond as a functional handle. whiterose.ac.ukbohrium.com

| Reaction Type | Substrate | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-type Coupling | 1-Aryl-2,2-difluoroalkenes | Pd(TFA)₂, dtbbpy | Monofluoroalkenes | cas.cn |

| Ketyl-Olefin Coupling | α-Trifluoromethylstyrene | 4CzIPN (Photocatalyst), (TMS)₃SiOH | gem-Difluorohomoallylic alcohols | rsc.org |

| Borylation | α-Trifluoromethylstyrenes | Borobetaine, Photocatalyst | Difluoroalkene-aminoboranes | thieme-connect.com |

| Olefin Cross-Coupling | gem-Difluoroalkenes | NiH catalyst | Monofluoroalkenes | researchgate.net |

Regioselective Control in Polyhalogenated Styrenes

Achieving regioselective functionalization in molecules containing multiple, yet identical, halogen atoms is a sophisticated challenge. In polyhalogenated styrenes such as this compound, the primary level of control is dictated by the inherent differences in C-X bond reactivity, as discussed for C-Br functionalization. However, when considering a substrate with two or more identical halogens, such as 1,3-dibromo-4-fluorobenzene, regioselectivity is governed by more subtle electronic and steric effects. researchgate.net

Generally, oxidative addition of a palladium catalyst will occur at the more electron-deficient and less sterically hindered carbon-halogen bond. nih.govmdpi.com The electronic nature of substituents on the ring plays a major role; electron-withdrawing groups tend to activate ortho and para positions for oxidative addition. nih.gov In recent years, "catalyst-controlled" site-selectivity has emerged as a powerful strategy. mdpi.com By carefully selecting the phosphine ligand on the metal catalyst, chemists can override the substrate's intrinsic reactivity bias. researchgate.netresearchgate.net For example, bulky ligands can direct the catalyst to the least sterically hindered position, while electronically specific ligands can favor a particular electronic environment, enabling selective functionalization that would otherwise be disfavored. This dual control, leveraging both substrate and catalyst properties, is essential for the precise and predictable synthesis of complex polyhalogenated styrenes and their derivatives. thieme-connect.com

Radical-Mediated Functionalization Reactions (e.g., nitration-debromination)

Radical-mediated reactions offer a powerful tool for the functionalization of fluorinated styrenic systems, enabling the introduction of new functionalities through pathways distinct from traditional ionic mechanisms. These reactions often proceed under mild conditions and can exhibit high selectivity. A notable example of this methodology is the radical nitration-debromination of styrenic compounds, which allows for the synthesis of valuable fluorinated building blocks. acs.orgnih.govfigshare.com

Research into analogous fluorinated styrenic systems, specifically α-bromo-α-fluoroalkenes, has demonstrated a highly efficient method for their conversion into 2-fluoro-2-nitrostyrenes. acs.orgnih.gov This transformation is achieved through a radical nitration-debromination sequence utilizing iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O). acs.orgfigshare.comresearchgate.net The reaction is characterized by its high efficiency, with isolated yields of the corresponding α-fluoro-nitroalkene products reaching up to 92%. acs.orgnih.govfigshare.com A key feature of this process is its high stereoselectivity, exclusively producing the Z-isomers of the α-fluoro-nitroalkenes. acs.orgnih.govresearchgate.net

The versatility of this radical nitration-debromination has been demonstrated across a broad scope of substrates, establishing it as a robust method for preparing monofluorinated alkenes that serve as versatile intermediates for further synthetic applications. acs.orgnih.gov

Detailed studies by Nenajdenko and co-workers have elucidated two effective protocols for this transformation researchgate.net:

Method A: Employing an Fe(NO₃)₃/TEMPO system at 80°C.

Method B: Using Fe(NO₃)₃ in 1,4-dioxane (B91453) at a higher temperature of 100°C.

Both methods yield the desired α-fluoro-nitroalkenes in good yields. researchgate.net The proposed mechanism involves a radical cascade that accounts for the observed high stereoselectivity. researchgate.net This synthetic route is particularly valuable as it provides access to functionalized fluorinated compounds that are otherwise challenging to prepare. researchgate.net

The table below summarizes the general conditions and outcomes of this radical-mediated reaction on analogous α-bromo-α-fluorostyrene systems.

| Reactant Type | Reagent System | Solvent | Temperature (°C) | Product Type | Yield (%) | Stereoselectivity |

| α-Bromo-α-fluorostyrenes | Fe(NO₃)₃·9H₂O / TEMPO | - | 80 | (Z)-α-Fluoro-β-nitrostyrenes | Good | Z-isomer only |

| α-Bromo-α-fluorostyrenes | Fe(NO₃)₃·9H₂O | 1,4-Dioxane | 100 | (Z)-α-Fluoro-β-nitrostyrenes | up to 92 | Z-isomer only |

Reactivity of the Vinyl Bromide Moiety

The vinyl bromide portion of the molecule is a key site for transformations, particularly those involving metal-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond and the adjacent double bond exhibit distinct reactivities that can be selectively targeted.

Oxidative addition is a fundamental step in many catalytic processes, especially in palladium- and nickel-catalyzed cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. researchgate.netiitd.ac.in In this process, a low-valent metal complex inserts into the C-Br bond, leading to a change in the metal's oxidation state (e.g., from Pd(0) to Pd(II)). iitd.ac.in

The general mechanism for the oxidative addition of a vinyl halide like this compound can be represented as: LₙM⁰ + R-X → LₙMᴵᴵ(R)(X) Where M is a metal (e.g., Pd, Ni), L is a ligand, R-X is the vinyl halide, and R is the 2-(3,5-difluorostyryl) group.

The efficiency of this step is influenced by several factors:

The Metal Center: The reactivity of the metal is crucial; more electron-rich metal centers generally facilitate oxidative addition. iitd.ac.in

The Halide: The C-X bond strength is a key determinant. The C-Br bond is weaker than the C-Cl and C-F bonds, making vinyl bromides generally more reactive in oxidative addition than their corresponding vinyl chlorides. nih.gov

Ligands: The ligands attached to the metal center influence its electronic and steric properties, thereby modulating its reactivity in the oxidative addition step. nih.gov

In the context of this compound, the C(sp²)-Br bond is a prime site for oxidative addition. This reaction is the gateway to a multitude of valuable cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various substituents at the vinylic position. For instance, a competition experiment between an electron-rich aryl bromide and an electron-poor aryl chloride reacting with a nickel complex resulted in the preferential reaction of the aryl bromide, highlighting the greater reactivity of the C-Br bond in oxidative addition. nih.gov While specific kinetic data for this compound is not detailed in the provided literature, the general principles of oxidative addition to vinyl bromides are well-established in catalytic cross-coupling. researchgate.netiitd.ac.innih.gov

Table 1: General Parameters in Metal-Catalyzed Oxidative Addition

| Parameter | Influence on Reactivity | Example |

|---|---|---|

| Metal Catalyst | Electron-rich metals enhance the rate of oxidative addition. iitd.ac.in | Ni(0) complexes are often highly reactive. nih.gov |

| Halogen | Weaker C-X bonds lead to faster reactions (I > Br > Cl >> F). nih.gov | Vinyl bromides are more common substrates than vinyl chlorides. |

| Ligands | Bulky or electron-donating ligands can alter reaction rates and selectivity. nih.gov | Phosphine ligands like PPh₃ or PEt₃ are commonly used. iitd.ac.innih.gov |

| Solvent | Solvent polarity can influence the stability of intermediates. | THF and other ethers are common solvents for these reactions. uwindsor.ca |

The vinyl group in this compound is an electron-deficient system, not only due to the electronegativity of the bromine atom but also due to the strong inductive effect of the difluorinated ring. This electronic characteristic makes the double bond susceptible to nucleophilic attack. This process typically occurs via a nucleophilic addition-elimination mechanism. teachthemechanism.com

In this two-step sequence:

A nucleophile adds to the carbon atom of the double bond that does not bear the bromine atom.

This is followed by the elimination of the bromide ion, resulting in a net substitution and the formation of a new double bond.

This reactivity is analogous to that observed in gem-difluorostyrenes, where nucleophilic addition can lead to a facile elimination of a fluoride ion. nih.gov The presence of the electron-withdrawing difluorophenyl group in this compound would be expected to enhance the electrophilicity of the vinyl moiety, thereby promoting such reactions. An alternative pathway involves a direct attack of the nucleophile on the bromine atom, a process known as halogenophilic attack. researchgate.net The competition between carbophilic (attack at carbon) and halogenophilic (attack at halogen) pathways depends on the nature of the nucleophile and the specific substrate. researchgate.net

Reactivity of the Difluorinated Aromatic Ring

The two fluorine atoms on the benzene ring profoundly modify its electronic properties and, consequently, its reactivity compared to non-fluorinated styrene or bromostyrene.

Fluorine exerts a dual electronic effect on the aromatic ring:

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the ring through the sigma bond network. numberanalytics.comcore.ac.uk This effect is powerful and deactivates the ring, making it significantly less susceptible to electrophilic aromatic substitution (EAS) than benzene. numberanalytics.com The presence of two fluorine atoms, as in this compound, amplifies this deactivation. numberanalytics.com

Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. core.ac.ukstackexchange.com This resonance effect increases the electron density at the ortho and para positions relative to the meta position. stackexchange.com

Directed ortho metalation (DOM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-BuLi or t-BuLi. uwindsor.ca The resulting aryllithium intermediate can then be trapped with various electrophiles to install a new functional group. organic-chemistry.org

Fluorine is recognized as a moderate DMG. organic-chemistry.org It can direct the lithiation to the adjacent ortho position. In this compound, the fluorine atoms at positions 3 and 5 can direct metalation to positions 2, 4, and 6. However, position 2 is already substituted with the bromovinyl group. Therefore, lithiation would be expected to occur at either C-4 or C-6. The directing effects of multiple DMGs are generally additive, and the regiochemical outcome will depend on the relative directing power and steric hindrance of the fluorine atoms and the bromovinyl group. uwindsor.ca This method provides a synthetic route to introduce additional substituents onto the aromatic ring with high regiocontrol.

Table 2: Hierarchy of Common Directed Metalation Groups (DMGs)

| Strength | Functional Group Examples |

|---|---|

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂ |

| Moderate | -OMe, -NR₂, -F , -CF₃ |

| Weak | -CH₂NR₂, -Cl, Ph |

Source: Adapted from organic-chemistry.org organic-chemistry.org

Stereochemical Dynamics and Isomerization Processes

The stereochemistry of this compound is centered around the carbon-carbon double bond. Due to the restricted rotation around this bond, the molecule can exist as two distinct geometric isomers: the E and Z isomers. uou.ac.in

In the (E)-isomer , the highest priority groups on each carbon of the double bond (according to Cahn-Ingold-Prelog rules) are on opposite sides.

In the (Z)-isomer , the highest priority groups are on the same side.

The interconversion between these isomers, or E/Z isomerization, does not typically occur under standard conditions but can be induced photochemically or thermally. The process involves the temporary breaking of the π-bond, allowing for rotation around the sigma bond, followed by the reformation of the π-bond. While specific studies on the isomerization of this compound were not found in the search results, the principles of geometrical isomerism are fundamental to its structure. uou.ac.in

Furthermore, isomerization involving the migration of substituents on the aromatic ring is also a possibility under specific, often harsh, conditions. For instance, the isomerization of 1-bromo-2,4-difluorobenzene (B57218) to 1-bromo-3,5-difluorobenzene (B42898) has been reported in the presence of strong bases or acidic zeolite catalysts. google.comgoogle.com This suggests that, under forcing conditions, the positions of the substituents on the phenyl ring of this compound could potentially be altered, although such reactions are outside the scope of typical synthetic transformations. There is no information in the provided results to suggest that the stereocenter at the C-2 position of a substituted butane (B89635) would be relevant to the stereochemistry of this compound. pearson.com

Photocatalytic and Transition Metal-Catalyzed E/Z Isomerization

The geometric isomers of substituted alkenes, such as this compound, often exhibit different physical, chemical, and biological properties. Consequently, methods to control the E/Z configuration are of significant interest. Photocatalysis and transition metal catalysis have emerged as powerful strategies for the isomerization of carbon-carbon double bonds, enabling access to thermodynamically less stable isomers under mild conditions.

Photocatalytic isomerization leverages light-absorbing sensitizers to facilitate the conversion between E and Z isomers. rsc.org For styrenyl halides, iridium-based photocatalysts like fac-Ir(ppy)₃ have proven effective for E-to-Z isomerization when irradiated with visible light, such as blue LEDs. researchgate.net This process typically involves a triplet energy transfer from the excited photocatalyst to the alkene, which promotes rotation around the C=C bond, leading to a photostationary state that is often enriched in the less stable Z-isomer. nih.gov The efficiency of this isomerization can be very high, achieving significant conversion in a short time. researchgate.net Inexpensive organic dyes, such as thioxanthone, can also serve as effective photocatalysts for the isomerization of related gem-bromofluoroalkenes. researchgate.net The choice of catalyst and solvent system is crucial; for instance, while fac-Ir(ppy)₃ in methanol (B129727) is used for E-to-Z isomerization, other systems like fluorescein (B123965) in 1,4-dioxane can promote the reverse Z-to-E process. researchgate.net

Transition metal-catalyzed isomerization, often proceeding through different mechanisms, also provides a viable pathway for controlling alkene geometry. scispace.com While photocatalytic methods have gained significant traction, transition metal complexes, particularly those of palladium, rhodium, and nickel, are widely used for double bond migration. scispace.comcas.cn In the context of styrenyl systems, these catalysts can be employed in one-pot sequences where an initial isomerization is followed by a subsequent cross-coupling reaction, highlighting the synthetic utility of controlling stereochemistry. researchgate.netscispace.com For example, a palladium catalyst might first isomerize a remote double bond into conjugation with an aromatic ring before engaging in a cross-coupling reaction. cas.cn

The table below summarizes representative catalytic systems used for the isomerization of styrenyl halides and related compounds.

| Catalyst System | Reaction Type | Transformation | Key Features |

| fac-Ir(ppy)₃ / Blue Light | Photocatalytic | E → Z | High efficiency for styrenyl halides. researchgate.net |

| Thioxanthone / Light (λmax=402 nm) | Photocatalytic | E/Z → Enriched Isomer | Effective for gem-bromofluoroalkenes. researchgate.net |

| Fluorescein / Light | Photocatalytic | Z → E | Provides access to the opposite isomer. researchgate.net |

| Palladium or Rhodium Complexes | Transition Metal-Catalyzed | Positional/Geometric Isomerization | Enables tandem reactions like isomerization-coupling. scispace.comcas.cn |

Stereochemical Control in Alkene Synthesis

The defined stereochemistry of a starting material like this compound is fundamental to achieving stereochemical control in the synthesis of more complex alkenes. nih.gov The E or Z configuration of the vinyl bromide moiety dictates the geometry of the resulting product in many subsequent reactions, particularly in transition metal-catalyzed cross-couplings. nih.govacs.org This makes the stereodivergent synthesis of functionalized alkenes a valuable goal in organic chemistry. researchgate.net

Methods for synthesizing geometrically defined trisubstituted olefins are crucial as these motifs are present in numerous natural products and bioactive molecules. nih.gov The halogen atom in this compound serves as a versatile handle for transformations like Suzuki, Stille, or Sonogashira couplings. In these reactions, the configuration of the double bond is typically retained, meaning a pure E-alkenyl halide will lead to a pure E-product, and a Z-alkenyl halide will yield a Z-product. researchgate.net

For instance, a general strategy involves the stereodivergent synthesis of an olefin bearing both a fluorine and a chlorine or bromine atom. nih.gov This intermediate can then undergo stereoretentive cross-coupling to install various substituents, generating an array of trisubstituted alkenyl fluorides with complete control over the double bond geometry. nih.gov The ability to access either the E or Z isomer of a key building block is therefore a powerful tool. If this compound is prepared as a mixture of E/Z isomers, their separation or the selective isomerization to a single isomer (as discussed in 3.3.1) becomes a critical step before its use in stereospecific synthesis. researchgate.net The Mizoroki-Heck reaction of gem-difluoroalkenes, for example, allows for the synthesis of monofluorinated 1,3-dienes with control over the geometry of each alkene component. acs.orgacs.org

The table below illustrates the principle of stereochemical retention in cross-coupling reactions.

| Starting Material (Example) | Reaction | Product (Example) | Stereochemical Outcome |

| (E)-2-Bromo-3,5-difluorostyrene | Suzuki Coupling with R-B(OH)₂ | (E)-Alkene | Retention of E-geometry. researchgate.net |

| (Z)-2-Bromo-3,5-difluorostyrene | Suzuki Coupling with R-B(OH)₂ | (Z)-Alkene | Retention of Z-geometry. researchgate.net |

| (E)-Alkenyl Halide | Mizoroki-Heck Reaction | (E,E)-1,3-Diene | Control of new double bond geometry. acs.org |

Computational Chemistry and Spectroscopic Characterization in Mechanistic Studies

Density Functional Theory (DFT) Calculations for Reaction Pathways and Free-Energy Profiles

Density Functional Theory (DFT) has become an indispensable tool for understanding the mechanisms of complex organic reactions involving molecules like this compound. DFT calculations allow for the mapping of reaction pathways on a potential energy surface, providing quantitative insights into the feasibility of proposed mechanisms. rsc.orgresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct detailed free-energy profiles. nih.gov

These profiles are crucial for identifying the rate-determining step of a reaction and for predicting how changes in substituents or catalysts will affect the reaction outcome. researchgate.net For example, in a reaction with multiple potential products, DFT can be used to calculate the activation energy barriers for each competing pathway. researchgate.net The pathway with the lowest energy barrier is typically the one that is kinetically favored, which often corresponds to the major product observed experimentally. rsc.org

In the context of reactions involving halogenated styrenes, DFT has been used to study cycloadditions, cross-coupling reactions, and rearrangements. rsc.orgnih.gov Calculations can elucidate the role of catalysts, explain observed chemo- and stereoselectivities, and rationalize the formation of unexpected byproducts. rsc.orgresearchgate.net While a free-energy profile generated from a single reaction coordinate can be a useful approximation, it is recognized that this is not a true free energy and that the choice of the collective variable can influence the calculated activation energy. nih.gov Nevertheless, DFT remains a powerful predictive tool that complements experimental studies.

| Computational Task | Information Gained | Relevance to this compound |

| Geometry Optimization | Determines the lowest energy structures of reactants, intermediates, and products. | Predicts stable conformations of the molecule. rsc.org |

| Transition State Search | Locates the highest energy point along a reaction coordinate (the saddle point). | Identifies the structure of the transition state. researchgate.net |

| Frequency Calculation | Confirms structures as minima or transition states and provides zero-point energies. | Validates the nature of stationary points on the energy surface. rsc.org |

| Free-Energy Profile Construction | Maps the energy changes throughout a reaction. | Compares competing mechanistic pathways and predicts product distribution. nih.govresearchgate.net |

Elucidation of Intermediates and Transition State Structures

A complete mechanistic understanding requires the characterization of transient species, including reaction intermediates and transition states. jcu.edu While these species are often too short-lived to be observed directly by experimental methods, computational chemistry, particularly DFT, allows for their structures and energies to be calculated with a high degree of accuracy. rsc.orgresearchgate.net

For reactions involving this compound, various intermediates could be postulated depending on the reaction conditions. These might include carbocation intermediates in electrophilic additions, radical intermediates in reactions initiated by single-electron transfer, or organometallic intermediates in transition metal-catalyzed couplings. nih.govjcu.edu For example, in an Sₙ1-type hydrolysis of a related bromoalkane, a secondary carbocation intermediate may form, which could then rearrange to a more stable tertiary carbocation before reacting with the nucleophile. doubtnut.com DFT calculations can model these intermediates, confirming their stability and predicting the likelihood of such rearrangements. researchgate.net

Similarly, the structure of the transition state, which represents the highest energy barrier of a reaction step, governs the reaction's kinetics and selectivity. researchgate.net DFT calculations can provide a three-dimensional picture of the transition state, revealing the critical bond-forming and bond-breaking events. This information is invaluable for explaining observed stereoselectivity, such as why a particular diastereomer or enantiomer is formed preferentially. rsc.org For example, analyzing the transition state of an E2 elimination can explain why a specific stereoisomer of the starting material leads to a specific geometric isomer of the alkene product. vaia.com

Application of Deuterium (B1214612) Labeling and NMR Spectroscopy for Mechanistic Probes

Experimental validation of proposed reaction mechanisms often relies on sophisticated techniques like isotopic labeling and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govosti.gov Deuterium labeling is a powerful method for tracing the fate of specific hydrogen atoms during a reaction. scholaris.ca By replacing a specific proton in a reactant like this compound (or a co-reactant) with a deuterium atom, one can determine its final position in the product. This provides unambiguous evidence for or against proposed mechanistic steps, such as hydride shifts or specific deprotonation events. jcu.eduosti.gov

For example, to determine the source of a hydride in a reduction reaction, the reaction can be run with a deuterated reagent (e.g., NaBD₄ or D₂O). scholaris.ca The presence and location of deuterium in the product, as determined by ¹H NMR (disappearance of a signal) or ²H NMR (appearance of a signal) and mass spectrometry, can confirm the origin of the hydrogen atom. cas.cnscholaris.ca

NMR spectroscopy is the primary tool for analyzing the results of these labeling experiments and for characterizing the structure of reactants, products, and sometimes even stable intermediates. nih.govlibretexts.org ¹H, ¹³C, and ¹⁹F NMR are all relevant for a molecule like this compound. ¹H NMR can determine the E/Z ratio of an alkene mixture by analyzing the coupling constants and chemical shifts of the vinylic protons. researchgate.netresearchgate.net It can also confirm the site of deuterium incorporation by observing the disappearance of a specific proton signal. scholaris.ca The chemical information provided by NMR is essential for confirming reaction mechanisms and understanding the kinetic and thermodynamic parameters of a reaction. nih.gov

| Technique | Application in Mechanistic Studies | Example for a Styrenyl System |

| Deuterium Labeling | Tracing the movement of hydrogen atoms (protons, hydrides). | Using D₂O or a deuterated reagent to identify the proton source in a hydrolysis or reduction. jcu.eduscholaris.ca |

| ¹H NMR Spectroscopy | Determining product structures, E/Z ratios, and sites of deuteration. | Observing changes in vinylic proton signals to quantify isomerization. researchgate.net |

| ¹⁹F NMR Spectroscopy | Probing the electronic environment of fluorine atoms. | Monitoring changes at the difluoro-substituted carbon. libretexts.org |

| Kinetic Isotope Effect (KIE) Studies | Comparing reaction rates of labeled vs. unlabeled substrates to identify rate-determining steps involving C-H bond cleavage. | Measuring if a C-D bond is broken more slowly than a C-H bond. osti.gov |

Applications of 2 Bromo 3,5 Difluorostyrene As a Versatile Synthetic Building Block

Construction of Complex Fluorinated Organic Architectures

The presence of a bromine atom on the aromatic ring of 2-Bromo-3,5-difluorostyrene allows it to readily participate in palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing larger, more complex molecules. Reactions such as the Suzuki-Miyaura and Heck couplings are particularly relevant. acs.orgwikipedia.org

In a typical Suzuki-Miyaura coupling, the carbon-bromine bond can be selectively activated by a palladium catalyst to form a new carbon-carbon bond with an organoboron compound, such as an arylboronic acid. researchgate.netdiva-portal.org This methodology is highly efficient for creating biaryl or vinyl-aryl structures, which are common motifs in pharmaceuticals and functional materials. The reactivity in these couplings can be influenced by the electronic nature of the substituents on the coupling partners. diva-portal.org The difluoro substitution pattern on the styrene (B11656) ring influences the electronic properties of the molecule, which can in turn affect the efficiency and outcome of the coupling reaction.

The Heck reaction, or Mizoroki-Heck reaction, provides a powerful method for the arylation of alkenes by coupling them with aryl halides. wikipedia.orgmdpi.comorganic-chemistry.org While the vinyl group of this compound could potentially react, the carbon-bromine bond is the typical reactive site for this transformation, allowing for the introduction of the 2-vinyl-4,6-difluorophenyl moiety onto another olefin. The reaction involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination. wikipedia.orgacs.org

The versatility of these cross-coupling reactions allows for the systematic construction of elaborate fluorinated architectures, as illustrated in the following hypothetical reaction schemes.

Table 1: Potential Suzuki-Miyaura Coupling Partners for this compound This table illustrates potential products from the reaction of this compound with various boronic acids under standard Suzuki-Miyaura conditions.

| Boronic Acid Partner | Potential Product Structure | Application Area of Product Motif |

| Phenylboronic acid | 2-Phenyl-3,5-difluorostyrene | General Organic Synthesis |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3,5-difluorostyrene | Organic Electronics, Medicinal Chemistry |

| Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-3,5-difluorostyrene | Conjugated Polymers, Organic Conductors |

| Pyridine-3-boronic acid | 2-(Pyridin-3-yl)-3,5-difluorostyrene | Medicinal Chemistry, Ligand Synthesis |

Precursors in the Synthesis of Functional Organic Materials

The dual functionality of this compound makes it a highly attractive monomer or precursor for functional organic materials used in organic electronics. researchgate.netresearchgate.net The vinyl group provides a pathway to polymerization, while the bromo- and difluoro-substituents allow for the fine-tuning of electronic properties such as the HOMO/LUMO energy levels and the bandgap of the resulting materials. ua.edu

Conjugated Polymers and Organic Electronics: Conjugated polymers are the active components in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net The synthesis of these materials often relies on cross-coupling reactions like Suzuki or Stille polymerization, which couple bifunctional monomers. This compound could be derivatized, for instance by converting the bromo- group into a boronic ester, to create a monomer suitable for polymerization. Alternatively, it could be used to introduce fluorinated styrene side chains onto a polymer backbone, influencing morphology, solubility, and electronic characteristics. The incorporation of fluorine atoms is a common strategy to lower the HOMO level of polymers, which can improve air stability and the open-circuit voltage in solar cells. ua.edusemanticscholar.org

Phosphorescent Complexes: In the field of OLEDs, phosphorescent metal complexes, particularly of iridium(III) and platinum(II), are used as emissive dopants to achieve high efficiencies. beilstein-journals.org The performance of these complexes is highly dependent on the chemical structure of their organic ligands. This compound can serve as a starting point for the synthesis of such ligands. For example, the bromo- group can be replaced with a coordinating group (like a pyridine (B92270) or pyrazole) via a Suzuki or Buchwald-Hartwig coupling. nih.gov The resulting fluorinated styryl ligand could then be used to form a cyclometalated complex with a heavy metal center. The fluorine atoms can enhance the photoluminescence quantum yields and tune the emission color of the final phosphorescent complex. beilstein-journals.org

Synthesis of Heterocyclic Compounds and Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound contains two reactive centers—the vinyl group and the carbon-bromine bond—that can be exploited to construct a variety of heterocyclic systems.

The vinyl group can participate in cycloaddition reactions. For example, in a [3+2] cycloaddition with a nitrile imine, it could form a pyrazoline ring, a common scaffold in pharmaceuticals. sciepub.com Similarly, Diels-Alder reactions could be envisioned where the styrene acts as the dienophile.

More commonly, the carbon-bromine bond serves as a key anchor point for building heterocyclic rings. Through palladium-catalyzed reactions like the Heck, Sonogashira, or Buchwald-Hartwig amination reactions, the aromatic core can be connected to other fragments that subsequently undergo cyclization. For instance, a Sonogashira coupling with a terminal alkyne bearing a hydroxyl group could be followed by an intramolecular cyclization to form a benzofuran (B130515) derivative. researchgate.net Similarly, coupling with an amine followed by an intramolecular reaction could lead to the formation of indoles or other nitrogen-containing heterocycles.

Table 2: Potential Heterocyclic Scaffolds Derived from this compound This table outlines hypothetical synthetic pathways to various heterocyclic systems starting from this compound.

| Reaction Type | Coupling Partner / Reagent | Intermediate | Resulting Heterocycle |

| Sonogashira Coupling / Cyclization | 2-Ethynylphenol | 2-(2-Hydroxyphenylethynyl)-3,5-difluorostyrene | Substituted Benzofuran |

| Buchwald-Hartwig Amination / Cyclization | 2-Aminostyrene | N-(2-vinylphenyl)-3,5-difluorostyrene | Substituted Carbazole |

| Heck Reaction (Intramolecular) | N-allyl-2-amino-3,5-difluorostyrene (hypothetical derivative) | - | Substituted Indole |

| [3+2] Cycloaddition | Nitrile Imine | Styrene acts as dipolarophile | Substituted Pyrazoline |

Development of Novel Ligands and Catalysts

The development of new ligands is crucial for advancing transition metal catalysis, enabling new transformations and improving the efficiency and selectivity of existing ones. The structure of this compound provides a template for creating novel ligands.

The most direct approach involves functionalizing the bromine position. For example, reaction with lithium diphenylphosphide (LiPPh₂) or a similar reagent could introduce a phosphine (B1218219) group, a key coordinating moiety in many successful catalysts. This would yield a (2-vinyl-4,6-difluorophenyl)diphenylphosphine ligand. Such a ligand would combine the electronic effects of the difluorinated ring with the steric and electronic properties of the phosphine, potentially leading to catalysts with unique reactivity in cross-coupling or hydrogenation reactions.

Furthermore, the vinyl group itself can be a part of the ligand structure or a point for further modification. It could be incorporated into pincer-type ligands or used to attach the ligand to a polymer support, facilitating catalyst recovery and reuse. The electronic modifications provided by the fluorine atoms can influence the electron density at the metal center, thereby tuning the catalytic activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-3,5-difluorostyrene, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves sequential halogenation and fluorination steps. For example, bromination of a fluorinated styrene precursor under controlled temperatures (e.g., 0–5°C) using catalysts like FeBr₃ or AlBr₃ can introduce the bromo group regioselectively. Fluorination may employ agents like DAST (diethylaminosulfur trifluoride) or SF₄, requiring anhydrous conditions and inert atmospheres. Purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) is critical for isolating the product .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography (using SHELXL for refinement) provides definitive structural confirmation .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Distinct chemical shifts for aromatic protons (δ 6.5–7.5 ppm) and fluorinated carbons (δ 105–120 ppm).

- GC-MS/HPLC : Assess purity (>98%) and detect byproducts.

- Elemental analysis : Validate stoichiometry (C, H, Br, F) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid skin contact due to potential halogenated compound toxicity. Store in amber glass vials at 2–8°C under inert gas (Ar/N₂). Spill containment requires neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

- Methodological Answer :

- Directing groups : Temporarily introduce substituents (e.g., -NO₂) to steer bromination/fluorination to desired positions, followed by removal .

- Protection-deprotection strategies : Use silyl ethers or tert-butyl groups to block reactive sites during halogenation .

- Computational modeling : DFT calculations predict electronic effects of substituents to optimize reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-validation : Combine NMR, IR, and high-resolution MS to confirm functional groups.

- Dynamic NMR : Resolve rotational barriers or conformational isomerism affecting peak splitting.

- Crystallographic data : Resolve ambiguities in substituent positioning (e.g., Br vs. F orientation) using SHELX-refined structures .

Q. How does the electronic nature of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect activates the styrenic double bond for Suzuki-Miyaura or Heck couplings. However, steric hindrance from ortho-fluorine may slow Pd-catalyzed reactions. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) in toluene/DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.